2'-Aminoacetophenone 2'-Aminoacetophenone O-aminoacetophenone is an aromatic ketone that is acetophenone in which one of the ortho hydrogens of the phenyl group has been replaced by an amino group. It has a role as a bacterial metabolite. It is a substituted aniline and a member of acetophenones.
2'-Aminoacetophenone is a natural product found in Streptomyces, Castanopsis cuspidata, and Vitis vinifera with data available.
Brand Name: Vulcanchem
CAS No.: 551-93-9
VCID: VC20856204
InChI: InChI=1S/C8H9NO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,9H2,1H3
SMILES: CC(=O)C1=CC=CC=C1N
Molecular Formula: C8H9NO
Molecular Weight: 135.16 g/mol

2'-Aminoacetophenone

CAS No.: 551-93-9

Cat. No.: VC20856204

Molecular Formula: C8H9NO

Molecular Weight: 135.16 g/mol

* For research use only. Not for human or veterinary use.

2'-Aminoacetophenone - 551-93-9

Specification

Description O-aminoacetophenone is an aromatic ketone that is acetophenone in which one of the ortho hydrogens of the phenyl group has been replaced by an amino group. It has a role as a bacterial metabolite. It is a substituted aniline and a member of acetophenones.
2'-Aminoacetophenone is a natural product found in Streptomyces, Castanopsis cuspidata, and Vitis vinifera with data available.
CAS No. 551-93-9
Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
IUPAC Name 1-(2-aminophenyl)ethanone
Standard InChI InChI=1S/C8H9NO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,9H2,1H3
Standard InChI Key GTDQGKWDWVUKTI-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=CC=C1N
Canonical SMILES CC(=O)C1=CC=CC=C1N
Boiling Point BP 250-252 °C @ 760 MM HG (SOME DECOMP)
85.00 to 90.00 °C. @ 0.50 mm Hg
Colorform YELLOW OILY LIQUID
YELLOW CRYSTALS
Melting Point 20 °C

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